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molecular formula C10H10O4 B181462 Methyl 3-formyl-4-methoxybenzoate CAS No. 145742-55-8

Methyl 3-formyl-4-methoxybenzoate

Cat. No. B181462
M. Wt: 194.18 g/mol
InChI Key: NTQXOXZCWHKHOA-UHFFFAOYSA-N
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Patent
US05641789

Procedure details

24.8 mL (398 mmol) of methyl iodide were added dropwise to a room temperature suspension of 30.0 g (181 mmol) of 3-formyl-4-hydroxybenzoic acid (from Example 36) and 75 g (542 mmol) of K2CO3 in 250 mL of dry dimethylformamide (DMF). After stirring 4 hours at room temperature, the reaction mixture was diluted with 2 L H2O and extracted four times with 750 mL ethyl acetate. The ethyl acetate extracts were washed three times with 500 mL H2O, one time with 300 mL 1N NaOH, one time with 500 mL H2O, one time with 250 mL brine, and dried over Na2SO4. Filtration, concentration of filtrate and drying under vacuum gave 20.35 g of pure product as pale yellow needles. 58% yield.
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1]I.[CH:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[OH:14])C(O)=O)=[O:4].[C:15]([O-:18])([O-])=O.[K+].[K+].CN(C)[CH:23]=[O:24]>O>[CH3:15][O:18][C:23](=[O:24])[C:7]1[CH:11]=[CH:12][C:13]([O:14][CH3:1])=[C:5]([CH:3]=[O:4])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
24.8 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1O
Name
Quantity
75 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted four times with 750 mL ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate extracts were washed three times with 500 mL H2O, one time with 300 mL 1N NaOH, one time with 500 mL H2O, one time with 250 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration, concentration of filtrate
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OC)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.35 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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